2-(3-benzoyl-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide
Description
2-(3-Benzoyl-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide is a synthetic quinoline derivative characterized by a 1,4-dihydroquinolin-4-one core substituted with a benzoyl group at position 3, a methoxy group at position 6, and an acetamide side chain linked to a 3-methoxyphenyl moiety. Quinoline derivatives are widely studied for their pharmacological properties, including kinase inhibition and antimicrobial activity, which may extend to this compound depending on its substituent effects .
Properties
IUPAC Name |
2-(3-benzoyl-6-methoxy-4-oxoquinolin-1-yl)-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O5/c1-32-19-10-6-9-18(13-19)27-24(29)16-28-15-22(25(30)17-7-4-3-5-8-17)26(31)21-14-20(33-2)11-12-23(21)28/h3-15H,16H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUHVHYHRRJSTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-benzoyl-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide is a synthetic compound belonging to the quinoline family. Its structure features a quinoline core, which is known for diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides an in-depth analysis of its biological activity, synthesis methods, and potential therapeutic applications.
- Molecular Formula : C26H22N2O5
- Molecular Weight : 442.5 g/mol
- Structure : The compound consists of a benzoyl group attached to a methoxy-substituted quinoline core and an acetamide moiety.
The biological activity of this compound is attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in inflammation and cancer progression.
- Receptor Modulation : It can modulate receptor activity, influencing various cellular pathways related to cell proliferation and apoptosis.
Anticancer Activity
Research indicates that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins.
| Study | Compound | IC50 (µM) | Mechanism |
|---|---|---|---|
| Quinoline Derivative | 15.2 | Caspase activation | |
| Related Quinoline | 12.5 | Bcl-2 modulation |
Anti-inflammatory Properties
The compound has demonstrated potential anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.
Antimicrobial Activity
Quinoline derivatives are also known for their antimicrobial properties. Studies have shown that they can inhibit the growth of various bacterial strains, suggesting potential use as antibacterial agents .
Case Study 1: Anticancer Efficacy
A study published in 2023 evaluated the anticancer efficacy of a similar quinoline derivative in vitro against breast cancer cell lines. The results indicated a significant reduction in cell viability with an IC50 value of 10 µM, highlighting its potential as a chemotherapeutic agent .
Case Study 2: Anti-inflammatory Effects
In another study, the anti-inflammatory effects were assessed using a mouse model of induced inflammation. Treatment with the compound resulted in a marked decrease in paw swelling and inflammatory markers compared to controls.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Quinoline Core : This involves cyclization reactions using appropriate precursors.
- Benzoylation : Introduction of the benzoyl group through acylation reactions.
- Acetamide Formation : Final attachment of the acetamide moiety using amine coupling reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with several acetamide- and quinoline-based derivatives. Below is a comparative analysis of key analogs, focusing on structural features, synthesis, physicochemical properties, and biological implications.
Table 1: Comparative Analysis of Structural Analogues
*Estimated logP values based on substituent contributions (e.g., methoxy: +0.02, fluorine: -0.38, sulfonyl: -1.6).
Key Findings:
Structural Flexibility vs. Substitution with sulfonyl () or cyano () groups introduces electron-withdrawing effects, which can modulate reactivity and binding affinity to targets like kinases or microbial enzymes .
Synthetic Efficiency :
- Microwave-assisted synthesis () reduces reaction times (e.g., 15 minutes vs. traditional 12-hour reflux in ), highlighting advancements in methodology for acetamide derivatives .
Physicochemical Trade-offs: Fluorine and sulfonyl groups () lower logP, enhancing membrane permeability but reducing solubility in nonpolar solvents. In contrast, the target compound’s benzoyl group may limit aqueous solubility, necessitating formulation optimization.
Biological Implications :
- The benzothiazole analog () demonstrates the impact of heterocyclic cores on divergent biological activities, underscoring the importance of scaffold selection in drug design .
Q & A
Q. What are the recommended synthetic strategies for preparing 2-(3-benzoyl-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide?
A multi-step synthesis is typically required, involving:
- Quinoline core construction : Condensation of substituted anilines with β-keto esters under acidic conditions (e.g., polyphosphoric acid) to form the 1,4-dihydroquinolin-4-one scaffold .
- Benzoylation : Reaction with benzoyl chloride at the 3-position of the quinoline ring under Friedel-Crafts acylation conditions .
- Acetamide coupling : Amidation of the quinoline nitrogen with 3-methoxyphenylacetic acid derivatives using coupling agents like EDCI/HOBt .
Critical step : Purification via column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) to isolate intermediates .
Q. How should researchers validate the structural integrity of this compound?
Use a combination of:
- NMR spectroscopy : Confirm substituent positions via - and -NMR (e.g., methoxy protons at δ ~3.8 ppm, quinolinone carbonyl at ~180 ppm) .
- X-ray crystallography : Refinement with SHELX software (e.g., SHELXL for small-molecule structures) to resolve bond lengths/angles and verify stereochemistry .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (C₂₆H₂₂N₂O₅, expected [M+H]⁺: 455.1608) .
Q. What preliminary assays are recommended to explore its biological mechanism?
- Enzyme inhibition : Screen against kinases (e.g., EGFR) or oxidoreductases using fluorometric/colorimetric assays (IC₅₀ determination) .
- Receptor binding : Radioligand displacement assays (e.g., for GPCRs) to assess affinity .
- Cellular viability : MTT assay in cancer cell lines (e.g., MCF-7) to evaluate cytotoxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Substituent variation : Synthesize analogs with halogen (Cl, F) or electron-withdrawing groups (NO₂) at the 6-position of the quinoline ring to enhance target binding .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify key interactions (e.g., H-bonding with benzoyl carbonyl) and guide modifications .
- In vitro validation : Compare IC₅₀ values across analogs in dose-response assays to quantify potency improvements .
Q. How should researchers address contradictory bioactivity data in different assays?
- Purity verification : Re-analyze compound batches via HPLC (C18 column, acetonitrile/water gradient) to rule out degradation .
- Assay conditions : Test under standardized pH, temperature, and serum levels to minimize variability .
- Off-target profiling : Use proteome-wide affinity chromatography to identify non-specific binding partners .
Q. What strategies improve synthetic yield while maintaining regioselectivity?
- Solvent optimization : Replace DMF with acetonitrile in benzoylation steps to reduce side reactions .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂ vs. AlCl₃) for Friedel-Crafts acylation efficiency .
- In situ monitoring : Employ FTIR to track carbonyl formation (1700–1750 cm⁻¹) and halt reactions at ~90% conversion .
Q. How can crystallographic challenges (e.g., twinning) be resolved during structural analysis?
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution for low-symmetry crystals .
- Refinement protocols : Apply TWINLAW in SHELXL to model twinned domains and refine occupancy parameters .
- Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions .
Q. What advanced methods characterize metabolic stability and degradation pathways?
- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
- Forced degradation : Expose to oxidative (H₂O₂), acidic (HCl), and photolytic (UV) conditions; monitor by TLC .
- Quantum mechanics : DFT calculations (Gaussian 16) to predict reactive sites (e.g., methoxy group demethylation) .
Methodological Considerations
Q. How to design in vivo studies for pharmacokinetic profiling?
- Dosing regimen : Administer intravenously (1 mg/kg) and orally (5 mg/kg) in rodents; collect plasma at 0–24 h .
- Bioanalysis : Quantify plasma levels via UPLC-MS/MS using deuterated internal standards .
- Tissue distribution : Sacrifice animals at intervals, extract organs, and measure compound concentrations .
Q. What experimental designs mitigate batch-to-batch variability in biological assays?
- Randomization : Use block designs to distribute replicates across assay plates .
- Positive controls : Include reference inhibitors (e.g., imatinib for kinase assays) in each run .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.01) .
Q. How to evaluate the compound’s reactivity under physiological conditions?
- pH stability : Incubate in buffers (pH 1–10) and monitor degradation by NMR .
- Serum binding : Use ultrafiltration to measure free vs. protein-bound fractions .
- Reactive oxygen species (ROS) assay : Detect oxidative byproducts with DCFH-DA fluorescence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
